(±)-5,7-Dimethyltocol is a form of tocopherol. It has similar antioxidant activity to α-tocol, but lower activity than γ-tocol, in antioxidant assays using menhaden oil or squalene as substrates. It also increases microviscosity of rat liver liposomes containing phosphatidylcholine (PC) by 70.6% when used at a molar ratio of 0.2 to PC. (±)-Dimethyltocol has been used as an internal standard for the quantification of 5,7-tocol, α- and γ-tocopherol, and α- and γ-tocopheryl quinone by HPLC.
z2-Tocopherol
CAS No.: 493-35-6
Cat. No.: VC21244353
Molecular Formula: C28H48O2
Molecular Weight: 416.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 493-35-6 |
---|---|
Molecular Formula | C28H48O2 |
Molecular Weight | 416.7 g/mol |
IUPAC Name | 2,5,7-trimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol |
Standard InChI | InChI=1S/C28H48O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-24(6)27(29)23(5)19-26(25)30-28/h19-22,29H,8-18H2,1-7H3 |
Standard InChI Key | WZVWUSABZGIQJZ-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C |
Canonical SMILES | CC1=CC2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C |
Appearance | Unit:50 mg/ml 1mlSolvent:hexanePurity:TLC 95% ; GC 98%; HPLC 98%Physical liquid |
Melting Point | -4°C |
Introduction
Chemical Structure and Identification
Z2-Tocopherol is characterized by a specific molecular arrangement that places it within the broader tocopherol family. Its chemical identity is defined by several key parameters that distinguish it from other vitamin E compounds.
Molecular Characteristics
Z2-Tocopherol has a molecular formula of C28H48O2 with a molecular weight of 416.7 g/mol . Its IUPAC name is 2,5,7-trimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol, which describes its complex chemical structure . This compound contains a chromane ring structure with a hydroxyl group that enables its antioxidant properties, consistent with other members of the tocopherol family .
Identification Parameters
For research and analytical purposes, z2-tocopherol is identified by several standardized codes:
Parameter | Value |
---|---|
CAS Number | 17976-95-3, 493-35-6 |
PubChem CID | 9823230 |
InChIKey | WZVWUSABZGIQJZ-UHFFFAOYSA-N |
Physical State | Liquid |
Melting Point | -4°C |
These identification markers are essential for laboratory analysis and compound verification .
Structural Representation
The structural arrangement of z2-tocopherol features a chromane ring with methyl substituents at positions 2, 5, and 7, plus a hydroxyl group at position 6. The compound also contains a long hydrophobic side chain (4,8,12-trimethyltridecyl) attached to the chromane ring, which contributes to its lipophilic properties . Like other tocopherols, this structure allows it to penetrate biological membranes effectively .
Biological Significance and Function
Z2-Tocopherol exhibits biological activities that position it within the broader context of vitamin E compounds, though with potentially distinct functional characteristics.
Antioxidant Properties
As a member of the tocopherol family, z2-tocopherol functions primarily as a radical scavenger, donating hydrogen atoms from its hydroxyl group to neutralize free radicals. This mechanism helps prevent oxidative damage to cell membranes and lipids, which is the fundamental biological function of vitamin E compounds.
Comparison with Other Tocopherols
While z2-tocopherol shares the basic structural framework of other tocopherols, it differs in the positioning and number of methyl groups on the chromane ring. The most common forms of tocopherol are designated as alpha (α), beta (β), gamma (γ), and delta (δ), with α-tocopherol being predominant in European diets and γ-tocopherol more common in American diets due to different dietary oil sources .
The vitamin E family encompasses eight different forms—four tocopherols and four tocotrienols—each with varying biological activities . Z2-tocopherol appears to be a less common or less studied variant compared to these primary forms.
Occurrence and Dietary Sources
Understanding the natural presence of z2-tocopherol provides context for its potential nutritional significance.
Natural Sources
According to available research, z2-tocopherol is naturally found in cereals and cereal products. It is also a constituent of rice, suggesting its potential nutritional importance in diets rich in grains. The distribution of z2-tocopherol in food sources may vary depending on agricultural practices and processing methods.
Nutritional Context
The scientific understanding of vitamin E has evolved over time. Earlier definitions (2004) included conversion factors for different forms:
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1 mg α-tocopherol equivalents = 1 mg RRR-α-tocopherol
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2 mg β-tocopherol
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10 mg γ-tocopherol
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3.3 mg α-tocotrienol
Research Status and Analytical Methods
The research landscape regarding z2-tocopherol reveals both current knowledge and areas requiring further investigation.
Current Research Findings
Specific studies on z2-tocopherol appear to be limited compared to research on the more common tocopherol variants. The compound has been documented in chemical databases and nutritional analyses, but dedicated research exploring its unique properties or potential applications remains sparse .
Analytical Detection
Z2-Tocopherol can be identified and quantified using various analytical techniques. The compound's spectral characteristics, including mass spectrometry profiles, allow for its identification in complex matrices . For research purposes, chemical methods such as chromatography coupled with mass spectrometry would typically be employed to detect and quantify z2-tocopherol in biological samples or food products.
Research Gaps and Future Directions
Given the limited data specifically on z2-tocopherol, several research avenues warrant exploration:
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Comparative studies of antioxidant efficacy between z2-tocopherol and other tocopherol variants
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Investigation of potential unique biological activities beyond antioxidant properties
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Quantification of z2-tocopherol content in various food sources
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Examination of bioavailability and metabolic fate in humans
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Potential synergistic effects when combined with other vitamin E compounds
Nomenclature and Historical Context
The naming and classification of z2-tocopherol provide insight into its place within scientific taxonomy.
Naming Convention
The term "tocopherol" derives from Greek words: τόκος (tókos) meaning "birth" and φέρειν (phérein) meaning "to bear or carry," with the suffix "-ol" indicating its status as an alcohol . This etymology reflects the compound's original identification as a dietary fertility factor in rats in 1936 .
The "z2" prefix likely designates a specific isomeric arrangement or substitution pattern, distinguishing it from the more commonly referenced alpha, beta, gamma, and delta forms. The full systematic understanding of this designation requires further clarification in the scientific literature.
Synonyms and Alternative Designations
Z2-Tocopherol is also known by several alternative names, including:
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5,7-Dimethyltocol
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(+/-)-5,7-Dimethyltocol
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2,5,7-trimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol
These synonyms reflect different approaches to describing the molecule's structure and properties.
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